5-Chlorobenzofuran

Descripción general

Descripción

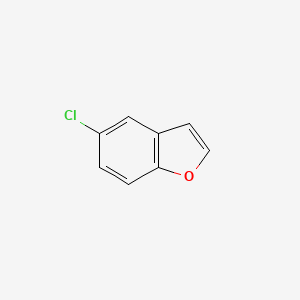

5-Chlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a chlorine atom substituted at the fifth position.

Mecanismo De Acción

Target of Action

5-Chlorobenzofuran, a derivative of benzofuran, has been found to exhibit significant biological activities. Benzofuran derivatives have been reported to show extensive potential as antimicrobial agents . They have been found to be active against different clinically approved targets .

Mode of Action

Benzofuran derivatives have been known to interact with their targets, leading to changes that result in their antimicrobial activity .

Biochemical Pathways

Benzofuran derivatives have been reported to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

It has been reported that benzofuran derivatives have potential anticancer activity . A series of apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator this compound-2-carboxamides .

Action Environment

Exposure to environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolise drugs and other foreign chemicals .

Análisis Bioquímico

Biochemical Properties

5-Chlorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the Allosteric cannabinoid receptor type 1 (CB1) modulator, leading to antiproliferative activity against certain cancer cell lines . Additionally, this compound derivatives have demonstrated antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, particularly in human mammary gland epithelial cell lines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound derivatives act as inhibitors of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The metabolic fate of this compound and its metabolites is crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chlorobenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzofuran-5-carboxylic acids.

Reduction: Reduction reactions can convert it into benzofuran derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions

Major Products: The major products formed from these reactions include benzofuran-5-carboxylic acids, reduced benzofuran derivatives, and various substituted benzofurans .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: Its derivatives have shown significant biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives are being explored for their potential use as therapeutic agents in treating diseases such as cancer and infections.

Industry: It is used in the development of new materials with unique properties, such as polymers and dyes .

Comparación Con Compuestos Similares

Benzofuran: The parent compound without the chlorine substitution.

5-Bromobenzofuran: Similar structure with a bromine atom instead of chlorine.

5-Iodobenzofuran: Similar structure with an iodine atom instead of chlorine.

Uniqueness: 5-Chlorobenzofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable scaffold for drug development .

Actividad Biológica

5-Chlorobenzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core with a chlorine substituent at the 5-position. This structural modification has been shown to influence its biological properties significantly. Various derivatives of this compound have been synthesized to evaluate their pharmacological potential, particularly in anticancer and antifungal activities.

Antifungal Activity

Recent studies have focused on the antifungal properties of this compound derivatives. For instance, a study synthesized several aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers, evaluating their activity against Candida species. The most active compounds demonstrated significant inhibition of ergosterol biosynthesis in Candida albicans, suggesting a mechanism of action that disrupts fungal cell membrane integrity .

| Compound | Activity Against C. albicans | Mechanism |

|---|---|---|

| 2c | High | Ergosterol biosynthesis inhibition |

| 3c | Moderate | Ergosterol biosynthesis inhibition |

Anticancer Activity

The anticancer potential of this compound has been extensively investigated, particularly in relation to its derivatives as allosteric modulators of cannabinoid receptors. A series of this compound-2-carboxamides were synthesized and tested for antiproliferative activity against various cancer cell lines, including MCF-7 and LOX-IMVI melanoma cells. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .

Key Findings from Anticancer Studies:

- Cell Viability Assays : Compounds showed over 85% cell viability at concentrations up to 50 µM in non-cancerous cell lines (MCF-10A), indicating low cytotoxicity towards normal cells .

- Caspase Activation : Certain derivatives significantly increased active caspase-3 levels in cancer cells, suggesting an apoptotic mechanism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 15 | MCF-7 | ~0.96 | Apoptosis via caspase activation |

| 3e | LOX-IMVI | ~1.12 | BRAF V600E inhibition |

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Research indicates that halogen substitution, particularly at the para position relative to functional groups, enhances cytotoxic properties against cancer cells . The presence of specific functional groups such as CONH has been identified as crucial for maintaining anticancer activity.

Case Studies

- Antiproliferative Activity : A case study involving the evaluation of various benzofuran analogues demonstrated that compounds with hydroxyl groups at the C-6 position exhibited significant antimicrobial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .

- In Vivo Efficacy : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without adversely affecting overall health parameters, such as body weight or organ size .

Propiedades

IUPAC Name |

5-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJOPFBXUHIQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945819 | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-05-3 | |

| Record name | Benzofuran, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for 5-chlorobenzofuran derivatives?

A1: Research has primarily focused on the anti-cancer and anti-tuberculosis potential of this compound derivatives. For instance, this compound-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity against various cancer cell lines, including the breast cancer cell line MCF-7 . Additionally, 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, has been investigated for its antituberculosis activity .

Q2: How does the structure of this compound-2-carboxamide impact its antiproliferative activity?

A2: Studies have shown that the presence of a phenethyl moiety in the backbone structure of this compound-2-carboxamide derivatives significantly enhances their antiproliferative activity . This suggests that the phenethyl group plays a crucial role in the interaction of these compounds with their biological targets, potentially influencing their binding affinity and downstream effects.

Q3: What are the potential molecular targets of this compound-2-carboxamide derivatives in cancer cells?

A3: Research suggests that this compound-2-carboxamide derivatives may act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . By inhibiting these key proteins involved in cell growth and proliferation, these compounds could potentially induce apoptosis and inhibit tumor growth.

Q4: Are there any known applications of this compound derivatives in the context of metabolic disorders?

A4: While not directly focused on this compound, research on diethyl (4balpha,4calpha,9aalpha,9balpha)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate, a dimer of ethyl this compound-2-carboxylate, provides some insight. This dimer, structurally related to the antilipidemic drug clofibrate, exhibited antitriglyceridemic properties in rat models . This suggests that further exploration of this compound derivatives in the context of metabolic disorders could be of interest.

Q5: What synthetic strategies are commonly employed to produce this compound derivatives?

A5: Several methods are utilized to synthesize this compound derivatives. One approach involves using 5-chloro-2-hydroxy-benzonitrile as a key starting material, which can be converted into various 2-acyl-3-amino-5-chlorobenzofuran derivatives through reactions with chloroacetone, phenacyl bromide, or 4-chlorophenacyl bromide . These intermediates can then be further modified to generate a diverse array of this compound-based compounds for biological evaluation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.